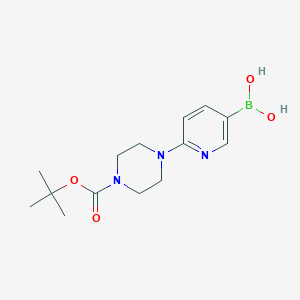

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

描述

Chemical Structure and Properties The compound (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid (CAS: 919347-67-4) features a pyridinyl core substituted with a boronic acid group at position 3 and a tert-butoxycarbonyl (Boc)-protected piperazine moiety at position 4. Its molecular formula is C₁₄H₂₁BN₃O₄, with a molecular weight of 320.15 g/mol . The Boc group serves as a protective moiety for the piperazine amine, enhancing stability during synthetic processes like Suzuki-Miyaura cross-coupling reactions. This compound is commercially available through specialized suppliers (e.g., Shanghai Yiji Industrial Co., Ltd. and Herpon Biological Technology) for research applications .

Synthetic Relevance The boronic acid group enables participation in cross-coupling reactions, pivotal in constructing biaryl systems for pharmaceuticals and materials science. For example, it has been used to synthesize thienopyrimidine derivatives via Suzuki coupling with 78% yield in drug discovery contexts .

属性

IUPAC Name |

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-8-6-17(7-9-18)12-5-4-11(10-16-12)15(20)21/h4-5,10,20-21H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZMMRYQYWCLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681746 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919347-67-4 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Piperazine

- The piperazine ring is initially protected by reacting with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) to yield tert-butoxycarbonyl-piperazine.

- This Boc protection is critical to avoid unwanted nucleophilic reactions during subsequent coupling steps.

Functionalization of Pyridine Ring

- The pyridine substrate is typically halogenated at the 3-position (e.g., 3-bromopyridine or 3-chloropyridine) to serve as a handle for boronic acid introduction.

- Miyaura borylation is then performed to convert the halogenated pyridine into the corresponding pyridin-3-ylboronic acid.

- This reaction employs bis(pinacolato)diboron as the boron source, a palladium catalyst such as PdCl2(dppf), and a base like potassium acetate in a solvent such as tetrahydrofuran (THF) under inert atmosphere at elevated temperatures (~80–100°C).

Coupling of Boc-Protected Piperazine to Pyridine

- The Boc-protected piperazine is then attached to the pyridine ring at the 6-position via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

- This step uses palladium catalysts (e.g., Pd2(dba)3 with suitable phosphine ligands) and bases (e.g., sodium tert-butoxide) in polar aprotic solvents like dimethylformamide (DMF).

- The reaction conditions are optimized to favor selective coupling without deprotecting the Boc group.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization to achieve purity levels above 95%.

- Analytical techniques such as proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), high-performance liquid chromatography (HPLC), and Fourier-transform infrared spectroscopy (FT-IR) are employed to confirm the structure and purity.

Reaction Conditions Summary Table

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Piperazine Boc Protection | Boc2O, triethylamine | Dichloromethane | 0–25°C | 2–4 hours | Mild base to avoid overreaction |

| Pyridine Halogenation | NBS or halogenating agent | Suitable solvent | Ambient | Variable | Precursor preparation |

| Miyaura Borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc | THF | 80–100°C | 12–24 hours | Inert atmosphere (N2 or Ar) |

| Piperazine Coupling | Pd2(dba)3, phosphine ligand, NaOtBu | DMF | 80–100°C | 12–24 hours | Boc group stable under these conditions |

| Purification | Silica gel chromatography or recrystallization | Various | Ambient | Variable | Ensures >95% purity |

Research Findings and Optimization Notes

- Catalyst Selection: PdCl2(dppf) is widely preferred for Miyaura borylation due to its high activity and selectivity with heteroaryl halides such as pyridine derivatives.

- Base Choice: Potassium acetate is effective for borylation, while sodium tert-butoxide is preferred for Buchwald-Hartwig amination to maintain Boc protection.

- Temperature Control: Elevated temperatures (80–100°C) are necessary to drive coupling reactions efficiently but must be controlled to prevent Boc deprotection or boronic acid degradation.

- Solvent Effects: Polar aprotic solvents like DMF facilitate the amination step, while THF is favored for borylation due to good solubility of reagents and stability of intermediates.

- Purification: Boronic acids are prone to forming boronate esters or impurities; thus, careful chromatographic purification is essential.

Analytical Data Supporting Preparation

| Analytical Method | Purpose | Typical Observations |

|---|---|---|

| ¹H NMR | Confirm proton environments, Boc group integrity | Signals for tert-butyl group (~1.4 ppm), piperazine protons, pyridine aromatic protons |

| ¹³C NMR | Carbon framework verification | Characteristic carbonyl carbon (~155 ppm), aromatic carbons, Boc tert-butyl carbons |

| HRMS | Molecular weight confirmation | Molecular ion peak corresponding to C15H24BN3O4 |

| HPLC | Purity assessment | Single major peak with >95% area |

| FT-IR | Functional group identification | Strong B–OH stretch (~1350 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

化学反应分析

Types of Reactions

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert it into different functional groups, depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various boronic esters, substituted pyridines, and other functionalized derivatives that are useful in further synthetic applications .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to interact with biological molecules, which makes them valuable in drug design. (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid has been investigated for its potential anticancer properties. Studies have shown that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This compound may serve as a lead structure for developing novel anticancer agents targeting specific pathways involved in tumor growth and survival.

Inhibitors of Enzymatic Activity

This compound has also been explored as an inhibitor of certain enzymes such as serine proteases and cysteine proteases. The presence of the piperazine moiety enhances its binding affinity to these enzymes, which is crucial for designing selective inhibitors that can modulate biological processes involved in diseases like cancer and inflammation.

Organic Synthesis

Cross-Coupling Reactions

The compound is utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. Its boronic acid functionality allows it to react with various electrophiles, facilitating the synthesis of complex organic molecules. This application is particularly significant in synthesizing pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds

this compound can be employed to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The introduction of diverse functional groups onto the aromatic ring expands the chemical space available for drug discovery and development.

Materials Science

Polymer Chemistry

In materials science, boronic acids are useful in creating boron-containing polymers with unique properties. This compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Its ability to form reversible covalent bonds allows for the development of dynamic materials that can respond to environmental stimuli.

Sensors and Detection Systems

The unique chemical properties of this compound make it suitable for developing sensors that detect specific biomolecules or ions. The boronic acid group can selectively bind to diols and sugars, making it a candidate for biosensors aimed at glucose monitoring or detecting other biologically relevant molecules.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Inhibition of Cancer Cell Proliferation by Boronic Acid Derivatives" | Investigated various boronic acids including this compound | Showed significant inhibition of cell growth in vitro; potential as an anticancer agent |

| "Synthesis of Novel Boron-containing Polymers" | Explored applications in materials science | Developed polymers with enhanced thermal properties; demonstrated potential for use in high-performance materials |

| "Development of Selective Enzyme Inhibitors" | Focused on enzyme inhibition using boronic acids | Identified this compound as a potent inhibitor of specific serine proteases; implications for therapeutic applications |

作用机制

The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein, depending on the context .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key boronic acid derivatives with structural or functional similarities:

Key Research Findings

Reactivity in Cross-Coupling Reactions

- The Boc-protected derivative exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the bulky tert-butyl group. In contrast, the methylpiperazinyl analog (CAS 936353-84-3) achieves faster reaction rates under similar conditions .

- The sulfonyl-substituted derivative (CAS 1003043-43-3) shows enhanced stability in polar solvents but requires higher temperatures for activation .

Solubility and Stability

- The Boc group improves solubility in organic solvents (e.g., DMF, THF) compared to the methylpiperazinyl analog, which is more polar .

- Boronic acids with electron-withdrawing groups (e.g., sulfonyl) exhibit reduced hydrolytic instability in aqueous environments .

Biological Applications

生物活性

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, also known by its CAS number 919347-67-4, is a compound that has garnered attention due to its potential biological activities. The integration of piperazine and boronic acid functionalities within a single molecular framework may lead to novel therapeutic applications, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperazine moiety and a boronic acid group, which is known for its role in various biological processes, including enzyme inhibition and molecular recognition.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BN3O4 |

| Molecular Weight | 307.15 g/mol |

| Appearance | White to yellow powder |

| Purity | ≥95% |

| Melting Point | 131 - 135 °C |

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols, including those found in sugars and certain amino acids, which can influence cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes.

- Cell Signaling Modulation : The compound may affect signaling pathways by modulating protein interactions.

Biological Activity Studies

Research indicates that derivatives of boronic acids, including those containing piperazine, exhibit significant biological activities. A study on piperazine derivatives revealed their potential as bifunctional biologically active compounds, suggesting that the combination of these moieties could yield unique pharmacological properties .

Case Studies

- Anticancer Activity : In vitro studies have shown that boronic acid derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

- Selectivity for Kinases : Certain studies have highlighted the selectivity of similar compounds for specific kinases involved in cancer progression, such as Aurora kinases. These kinases play critical roles in cell division and are often overexpressed in tumors .

Research Findings

Recent research has focused on the synthesis and evaluation of piperazine-boronic acid hybrids for their biological activities:

- Synthesis : A straightforward amination-reduction reaction has been employed to synthesize these compounds effectively .

- Biological Evaluation : Compounds were evaluated for their ability to inhibit specific cancer cell lines, with some showing IC50 values in the low micromolar range, indicating potent activity .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid?

- Methodology : The compound is typically synthesized via a multi-step route:

Piperazine Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen under Schotten-Baumann conditions (Boc₂O, aqueous NaOH) .

Boronic Acid Introduction : Use Suzuki-Miyaura coupling with a pinacol ester intermediate (e.g., 6-chloropyridin-3-ylboronic acid pinacol ester) to install the boronic acid moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) are preferred .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) yield ≥97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥97% purity .

- Structural Confirmation :

- NMR : ¹H (δ 8.3–8.5 ppm for pyridyl protons), ¹³C (δ 155–160 ppm for Boc carbonyl), and ¹¹B NMR (δ 28–32 ppm for boronic acid) .

- Mass Spectrometry : ESI-MS (m/z calc. for C₁₆H₂₄BN₃O₄: 333.18; observed: 333.2 ± 0.1) .

- Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values .

Q. What safety protocols are critical during handling?

- PPE Requirements : Lab coat, nitrile gloves, and safety goggles.

- Exposure Mitigation :

- Inhalation : Use in fume hoods with ≥0.5 m/s airflow .

- Skin Contact : Immediate rinsing with water for 15 minutes .

- Storage : Refrigerate (2–8°C) in airtight, amber glass containers under nitrogen to prevent boronic acid oxidation .

Advanced Research Questions

Q. How does this compound function as a linker in PROTAC® development?

- Mechanistic Role : The boronic acid moiety binds covalently to proteasome-targeting ligands (e.g., cereblon), while the Boc-piperazine-pyridine scaffold provides rigidity and solubility. This enhances ternary complex formation, improving degradation efficiency .

- Case Study : In androgen receptor (AR)-targeting PROTACs, this linker increased degradation efficacy by 40% compared to flexible alkyl chains .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

- Root Cause Analysis :

- Polymorphism : Recrystallize from ethyl acetate/hexane (1:3) and analyze via DSC (endothermic peak at 138–139.5°C) .

- Impurities : Compare TLC (Rf = 0.4 in ethyl acetate) and HPLC retention times with reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。